![molecular formula C22H16O B14179527 Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- CAS No. 858035-59-3](/img/structure/B14179527.png)
Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- is a complex organic compound characterized by its unique structure, which includes a phenanthrene moiety attached to an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- typically involves the reaction of 9-phenanthrenyl derivatives with phenyl ethanone under controlled conditions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenanthrene derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phenanthrene derivatives, alcohols, and substituted phenanthrenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, particularly in the development of new drugs.
作用機序
The mechanism of action of Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The phenanthrene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, its ability to undergo various chemical reactions enables it to interact with different enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
Ethanone, 1-(3-phenanthrenyl)-: This compound has a similar structure but with the phenanthrene moiety attached at a different position.
1-(9,10-Dihydro-2-phenanthrenyl)ethanone: A related compound with a hydrogenated phenanthrene ring.
Uniqueness
Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
858035-59-3 |
|---|---|
分子式 |
C22H16O |
分子量 |
296.4 g/mol |
IUPAC名 |
1-(2-phenanthren-9-ylphenyl)ethanone |
InChI |
InChI=1S/C22H16O/c1-15(23)17-9-4-5-11-19(17)22-14-16-8-2-3-10-18(16)20-12-6-7-13-21(20)22/h2-14H,1H3 |
InChIキー |
ASMMNEKIHDMDDH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


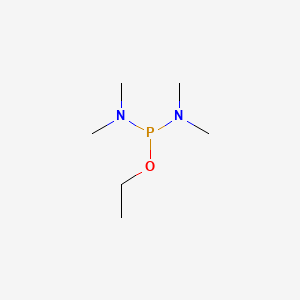

![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
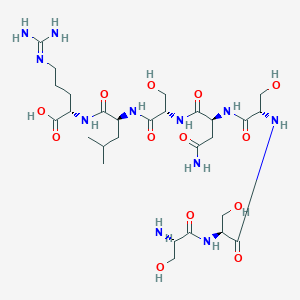
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
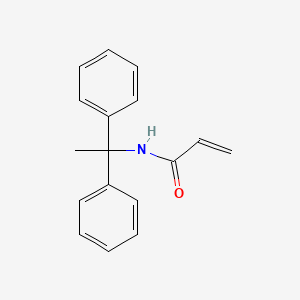
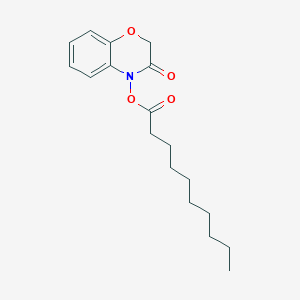
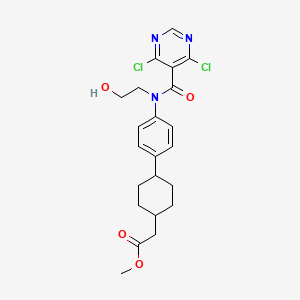
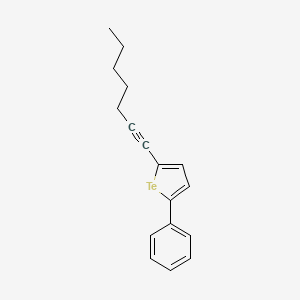
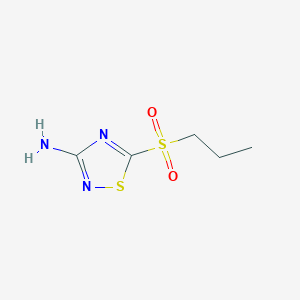
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)



